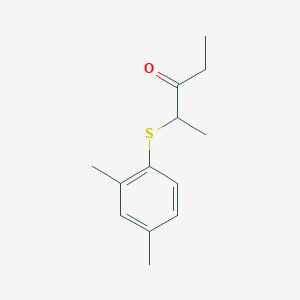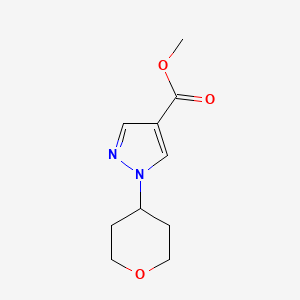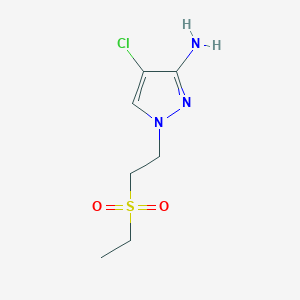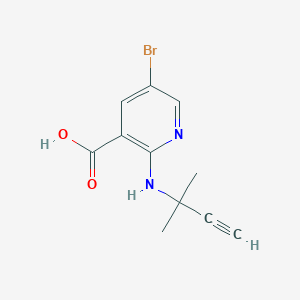
2-((2,4-Dimethylphenyl)thio)pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,4-Dimethylphenyl)thio)pentan-3-one is an organic compound with the molecular formula C13H18OS It is a thioether derivative of pentanone, characterized by the presence of a 2,4-dimethylphenyl group attached to a sulfur atom, which is further connected to a pentan-3-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dimethylphenyl)thio)pentan-3-one typically involves the reaction of 2,4-dimethylthiophenol with a suitable pentanone derivative under controlled conditions. One common method involves the use of a palladium catalyst and a phosphine ligand to facilitate the coupling reaction . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly and cost-effective reagents is emphasized to achieve high purity levels and yields . The process is optimized to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,4-Dimethylphenyl)thio)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
2-((2,4-Dimethylphenyl)thio)pentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((2,4-Dimethylphenyl)thio)pentan-3-one involves its interaction with specific molecular targets. The sulfur atom in the thioether group can form bonds with metal ions, influencing various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylthiophenol: A precursor in the synthesis of 2-((2,4-Dimethylphenyl)thio)pentan-3-one.
2,4-Dimethyl-3-pentanone: A structurally related compound with different chemical properties.
Eigenschaften
Molekularformel |
C13H18OS |
|---|---|
Molekulargewicht |
222.35 g/mol |
IUPAC-Name |
2-(2,4-dimethylphenyl)sulfanylpentan-3-one |
InChI |
InChI=1S/C13H18OS/c1-5-12(14)11(4)15-13-7-6-9(2)8-10(13)3/h6-8,11H,5H2,1-4H3 |
InChI-Schlüssel |
DMYOORZJEUJPHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)SC1=C(C=C(C=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine](/img/structure/B13639900.png)

![2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13639919.png)


![tert-butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13639942.png)
![2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B13639950.png)


